molecular formula C10H17N3 B1319768 N2-Butyl-N2-methyl-2,5-pyridinediamine CAS No. 52025-58-8

N2-Butyl-N2-methyl-2,5-pyridinediamine

Cat. No.: B1319768
CAS No.: 52025-58-8
M. Wt: 179.26 g/mol
InChI Key: PQDCVFJQYKDZFQ-UHFFFAOYSA-N
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Description

N2-Butyl-N2-methyl-2,5-pyridinediamine is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish-brown powder that is soluble in organic solvents and has a melting point of 98-100°C. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Butyl-N2-methyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with butyl and methyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction conditions precisely. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-Butyl-N2-methyl-2,5-pyridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature control.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, inert atmosphere.

    Substitution: Halogens, alkyl halides; reaction conditions include the presence of catalysts such as palladium or copper, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

N2-Butyl-N2-methyl-2,5-pyridinediamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N2-Butyl-N2-methyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N2-Butyl-N2-methyl-2,5-pyridinediamine can be compared with other similar compounds, such as:

    N2-Butyl-2,5-pyridinediamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N2-Methyl-2,5-pyridinediamine: Lacks the butyl group, which may influence its solubility and interaction with molecular targets.

    2,5-Pyridinediamine: Lacks both butyl and methyl groups, making it less hydrophobic and potentially less active in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-N-butyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCVFJQYKDZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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